molecular formula C13H22N2 B14502228 N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine CAS No. 63635-81-4

N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine

Cat. No.: B14502228
CAS No.: 63635-81-4
M. Wt: 206.33 g/mol
InChI Key: XSUCQPFESGJXJZ-UHFFFAOYSA-N
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Description

N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a propane chain, which is further substituted with a methyl group and a diamine functionality

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine and phenyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines with altered substitution patterns.

Scientific Research Applications

N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: N-methyl-1-®-aminoindan

    Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine

    Pargyline: N-methyl-N-propagylbenzylamine

Uniqueness

N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a diamine functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63635-81-4

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N'-methyl-N'-(1-phenylpropan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C13H22N2/c1-12(15(2)10-6-9-14)11-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11,14H2,1-2H3

InChI Key

XSUCQPFESGJXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCCN

Origin of Product

United States

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